Cas no 216985-68-1 (4-(2-(Piperidin-2-yl)ethyl)morpholine)

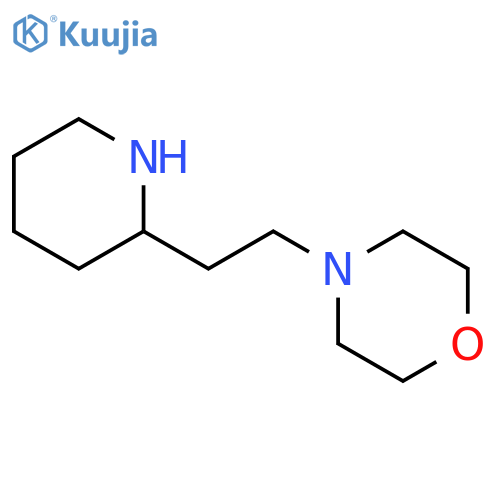

216985-68-1 structure

商品名:4-(2-(Piperidin-2-yl)ethyl)morpholine

CAS番号:216985-68-1

MF:C11H22N2O

メガワット:198.305182933807

MDL:MFCD00828630

CID:243377

PubChem ID:2772400

4-(2-(Piperidin-2-yl)ethyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(2-(Piperidin-2-yl)ethyl)morpholine

- 4-(2-piperidin-2-ylethyl)morpholine

- 4-(2-Piperidin-2-yl-ethyl)-morpholine

- Morpholine,4-[2-(2-piperidinyl)ethyl]-

- AKOS016039829

- 4-[2-(piperidin-2-yl)ethyl]morpholine

- FT-0677557

- 4-[2-(2-Piperidinyl)ethyl]morpholine

- F2185-0355

- MFCD00828630

- EN300-1222246

- 4-(2-piperidin-2-yl-ethyl)-morpholine, AldrichCPR

- A878954

- BB 0221310

- AKOS000265613

- VS-09091

- 216985-68-1

- DTXSID30378244

- DB-029278

- BBL029041

- STK499949

- ALBB-005322

-

- MDL: MFCD00828630

- インチ: InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2

- InChIKey: FUJBQZFRRCQXTB-UHFFFAOYSA-N

- ほほえんだ: C1CCNC(C1)CCN2CCOCC2

計算された属性

- せいみつぶんしりょう: 198.17300

- どういたいしつりょう: 198.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 24.50000

- LogP: 1.11750

4-(2-(Piperidin-2-yl)ethyl)morpholine セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

4-(2-(Piperidin-2-yl)ethyl)morpholine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-(Piperidin-2-yl)ethyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2185-0355-2.5g |

4-(2-(piperidin-2-yl)ethyl)morpholine |

216985-68-1 | 95%+ | 2.5g |

$298.0 | 2023-09-06 | |

| Enamine | EN300-1222246-0.1g |

4-[2-(piperidin-2-yl)ethyl]morpholine |

216985-68-1 | 0.1g |

$1283.0 | 2023-07-10 | ||

| Chemenu | CM281297-1g |

4-(2-(Piperidin-2-yl)ethyl)morpholine |

216985-68-1 | 95% | 1g |

$86 | 2023-01-09 | |

| TRC | B448888-50mg |

4-(2-Piperidin-2-ylethyl)morpholine |

216985-68-1 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B448888-100mg |

4-(2-Piperidin-2-ylethyl)morpholine |

216985-68-1 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-1222246-10.0g |

4-[2-(piperidin-2-yl)ethyl]morpholine |

216985-68-1 | 10.0g |

$6266.0 | 2023-07-10 | ||

| Life Chemicals | F2185-0355-1g |

4-(2-(piperidin-2-yl)ethyl)morpholine |

216985-68-1 | 95%+ | 1g |

$149.0 | 2023-09-06 | |

| Life Chemicals | F2185-0355-5g |

4-(2-(piperidin-2-yl)ethyl)morpholine |

216985-68-1 | 95%+ | 5g |

$447.0 | 2023-09-06 | |

| Life Chemicals | F2185-0355-10g |

4-(2-(piperidin-2-yl)ethyl)morpholine |

216985-68-1 | 95%+ | 10g |

$626.0 | 2023-09-06 | |

| Fluorochem | 032057-10g |

4-(2-Piperidin-2-yl-ethyl)-morpholine |

216985-68-1 | 95% | 10g |

£280.00 | 2022-03-01 |

4-(2-(Piperidin-2-yl)ethyl)morpholine 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

216985-68-1 (4-(2-(Piperidin-2-yl)ethyl)morpholine) 関連製品

- 39198-78-2(4-Cyclopentylmorpholine)

- 6425-41-8(4-Cyclohexylmorpholine)

- 39198-79-3(4-Cycloheptylmorpholine)

- 776329-10-3(3-morpholin-4-ylbutan-1-amine)

- 53617-35-9(4-(piperidin-4-yl)morpholine)

- 18247-01-3(4-(morpholin-4-yl)butan-2-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:216985-68-1)4-(2-(Piperidin-2-yl)ethyl)morpholine

清らかである:99%

はかる:1g

価格 ($):754.0